The synthesis of 6-(4-chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile and related compounds is described in a patent filed by Janssen Pharmaceutica NV. [] The patent outlines a multistep synthesis starting from readily available precursors. Key steps involve a Suzuki coupling to introduce the 4-chlorophenyl substituent at the 6-position of the pyridine ring, followed by a nucleophilic aromatic substitution to introduce the 2,4-difluorophenoxy group at the 2-position. []
Detailed physicochemical properties of 6-(4-chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile are not readily available in the reviewed literature. The patent describes the compound as a solid at room temperature but does not provide information on solubility, melting point, or other relevant physical properties. []
The primary application of 6-(4-chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile, as described in the patent, is as a potential therapeutic agent for treating central nervous system (CNS) disorders. [] Positive allosteric modulators of the mGlu2 receptor have shown promise in preclinical models of various CNS disorders, including anxiety, depression, and schizophrenia. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6